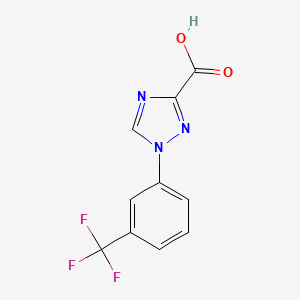

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 1245648-27-4

Cat. No.: VC2855907

Molecular Formula: C10H6F3N3O2

Molecular Weight: 257.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245648-27-4 |

|---|---|

| Molecular Formula | C10H6F3N3O2 |

| Molecular Weight | 257.17 g/mol |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18) |

| Standard InChI Key | TXLXIOKBTUWPMW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F |

Introduction

Basic Chemical Information

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound belonging to the triazole class of heterocyclic compounds. It is characterized by a triazole ring with a phenyl substituent bearing a trifluoromethyl group at the meta position and a carboxylic acid group at the C3 position of the triazole ring. This structural arrangement confers unique chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science.

Physicochemical Properties

The compound possesses specific physical and chemical characteristics that define its behavior in different environments and reactions. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 1245648-27-4 |

| Molecular Formula | C₁₀H₆F₃N₃O₂ |

| Molecular Weight | 257.17 g/mol |

| Physical Appearance | Not specified in literature |

| Storage Conditions | 2-8°C (recommended) |

| SMILES Notation | FC(C=1C=C(C=CC1)N1N=C(N=C1)C(=O)O)(F)F |

The presence of the trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and metabolic stability, which are crucial factors in drug development .

Chemical Structure and Reactivity

Structural Features

The compound features three key structural components that contribute to its chemical behavior and potential biological activities:

-

A 1,2,4-triazole heterocyclic core, which serves as a versatile pharmacophore in medicinal chemistry

-

A 3-(trifluoromethyl)phenyl substituent connected to the N1 position of the triazole ring

-

A carboxylic acid functional group at the C3 position of the triazole ring

The triazole ring provides multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets, while the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity .

Chemical Reactivity

The chemical reactivity of 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid is primarily determined by its functional groups:

-

The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions

-

The triazole ring can undergo various substitution reactions at different positions

-

The trifluoromethyl group contributes to the electron-withdrawing effects on the phenyl ring, influencing its reactivity patterns

These reactive sites make the compound versatile for further chemical modifications, enabling the creation of derivatives with potentially enhanced biological activities.

Synthesis Methods

While the specific synthesis route for 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid isn't explicitly detailed in the provided sources, several methods for synthesizing similar triazole carboxylic acids have been reported that may be applicable.

General Approaches for Triazole Synthesis

The synthesis of triazole derivatives typically involves several strategic approaches:

-

Azide-Alkyne Cycloaddition: Though more commonly used for 1,2,3-triazoles, modified versions may apply

-

Cyclization of Hydrazine Derivatives: Condensation reactions with suitable aldehydes followed by cyclization

-

Direct Functionalization: Modification of existing triazole cores through various synthetic transformations

One-Step Synthesis Method for Triazole Carboxylic Acids

A particularly relevant synthesis approach involves a one-step process for preparing triazole carboxylic acids. As described in one patent, this involves treating an azide with a β-ketoester in the presence of a base to form a triazole carboxylic acid . The general reaction scheme can be represented as:

Azide + β-ketoester + base → triazole carboxylic acid

The specific procedure often includes:

-

Combining the azide, K₂CO₃ (3 eq), and the keto-ester

-

Adding aqueous ethanol followed by water

-

Agitating the mixture at 80°C for 16 hours

-

Cooling to room temperature and extracting with ethyl acetate

-

Neutralizing with HCl to form a precipitate

-

Filtering and washing the precipitate with water

This method reports yields typically ranging from 30-95%, making it potentially applicable for industrial-scale production.

Biological Activities and Applications

Agricultural Applications

Triazole compounds have also found applications in agricultural chemistry, particularly as:

-

Fungicides: Protecting crops from fungal infections

-

Herbicides: Controlling unwanted vegetation

-

Plant growth regulators: Modifying plant growth characteristics

A study on trifluoromethyl-substituted 1,2,4-triazole derivatives containing piperazine rings reported excellent fungicidal activity, with some compounds showing superiority over commercial fungicides such as Dimethomorph, Thiophanate-methyl, Iprodione, and Zhongshengmycin .

Research and Development Applications

The compound serves as a valuable building block in organic synthesis and drug discovery:

-

Intermediates: Used in the synthesis of more complex molecules with enhanced biological activities

-

Structure-activity relationship studies: Helps understand how structural modifications affect biological activity

-

Materials science: Potential applications in developing functional materials with specific properties

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For triazole derivatives like 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid, several structural features significantly influence their biological properties.

Impact of Key Structural Elements

-

Triazole Ring: The 1,2,4-triazole core serves as a hydrogen bond acceptor/donor through its nitrogen atoms, facilitating interactions with biological targets. It also contributes to metabolic stability and appropriate solubility characteristics .

-

Trifluoromethyl Group: The CF₃ substituent significantly enhances:

-

Carboxylic Acid Functionality: This group can:

Modifications and Their Effects

Research on similar compounds suggests that modifications to the basic structure can lead to significant changes in biological activity:

-

Addition of substituents to the triazole ring: The introduction of groups like methyl or cyclopropyl at the C5 position of the triazole ring can enhance bioactivity, as seen in compounds like 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid .

-

Variation in the position of the trifluoromethyl group: Moving the CF₃ group from the meta to para position on the phenyl ring can alter the compound's electronic properties and biological activity profile .

-

Conversion of carboxylic acid to derivatives: Transforming the carboxylic acid to esters, amides, or other functional groups can modify the compound's pharmacokinetic properties and target specificity .

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid, it's helpful to compare it with structurally similar compounds.

Structural Analogues

Table 2 presents a comparison of key structural analogues found in the literature:

Table 2: Comparison of 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid with Related Compounds

Comparative Biological Activities

While specific comparative data for the biological activities of these compounds is limited in the provided sources, research on similar triazole derivatives suggests that:

-

The addition of a cyclopropyl group at the C5 position, as in 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid, may enhance antifungal activity by improving binding to target enzymes.

-

The presence of a methyl group at the C5 position in 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid potentially influences the compound's electronic properties and lipophilicity, affecting its interaction with biological targets .

-

The isomeric 1,2,3-triazole derivative likely exhibits different biological activity profiles compared to the 1,2,4-triazole structure due to the altered arrangement of nitrogen atoms in the heterocyclic ring .

These structure-activity relationships provide valuable insights for the rational design of new triazole derivatives with enhanced biological activities for specific applications.

Research Applications and Future Directions

Current Research Applications

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid and related compounds serve as valuable research tools in several areas:

-

Building Blocks for Medicinal Chemistry: The compound functions as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .

-

Probe for Structure-Activity Relationship Studies: Researchers use such compounds to investigate how specific structural features affect biological activity, guiding the development of more effective drugs .

-

Template for Library Generation: The core structure serves as a template for generating focused libraries of compounds for high-throughput screening against various biological targets.

Future Research Directions

Based on the current understanding of triazole chemistry and the properties of 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid, several promising research directions emerge:

-

Development of Novel Antifungal Agents: Given the established antifungal activity of many triazole derivatives, further exploration of structural modifications could lead to more potent and selective antifungal compounds .

-

Investigation of Anticancer Potential: The unique structural features of this compound warrant further investigation of its potential anticancer properties, possibly through mechanism-based design and optimization .

-

Agricultural Applications: Continued exploration of triazole derivatives as potential agrochemicals could yield new fungicides, herbicides, or plant growth regulators with improved efficacy and environmental profiles .

-

Materials Science Applications: The compound's unique structural features might be exploited in developing novel materials with specific properties for technological applications.

-

Improved Synthetic Methods: Development of more efficient, environmentally friendly synthetic routes would facilitate larger-scale production and wider application of this and related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume